![molecular formula C7H10N4O B3039281 4-(2-Azidoethyl)-3,5-dimethylisoxazole CAS No. 1005901-00-7](/img/structure/B3039281.png)
4-(2-Azidoethyl)-3,5-dimethylisoxazole
Overview
Description
“4-(2-Azidoethyl)-3,5-dimethylisoxazole” is a complex organic compound. The azidoethyl group indicates the presence of an azide functional group, which is known for its high reactivity . The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-(2-Azidoethyl)-3,5-dimethylisoxazole” would likely consist of an isoxazole ring substituted with a dimethyl group at the 3,5-positions and an azidoethyl group at the 4-position .Chemical Reactions Analysis
Azides are known to be highly reactive and can participate in various chemical reactions, including cycloadditions and reductions . The isoxazole ring is also reactive and can undergo reactions at the carbon-carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Azidoethyl)-3,5-dimethylisoxazole” would depend on its structure. For instance, the presence of the azide group could make the compound highly reactive . The isoxazole ring could contribute to the compound’s aromaticity .Scientific Research Applications
Heterocycle Synthesis
Organic azides, including 4-(2-azidoethyl)-3,5-dimethylisoxazole, play a crucial role in synthesizing heterocycles. These include five-membered rings with one heteroatom (e.g., pyrroles) and those with two heteroatoms (e.g., pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines) .
Thermoresponsive Polymers
The compound contributes to the synthesis of thermoresponsive polymers. Its azido group-containing derivatives can initiate atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, resulting in polymers with unique properties .
One-Pot Domino Reactions
Researchers have explored one-pot domino reactions using organic azides. These methods allow the efficient synthesis of various heterocycles from corresponding azides. Notably, 4-(2-azidoethyl)-3,5-dimethylisoxazole participates in these versatile reactions .
Chemoselectivity Favoring C−H and C-N Bonds
The azido group’s functionality influences chemical reactions. In particular, this compound demonstrates chemoselectivity, favoring C−H and C-N bond formations. Such selectivity is valuable in designing complex molecules .
Aza-Michael Addition
Aza-Michael addition reactions involving 4-(2-azidoethyl)-3,5-dimethylisoxazole have been explored. These reactions allow the introduction of nitrogen-containing functional groups into organic molecules .
Cycloaddition Reactions
The compound participates in cycloaddition reactions, such as [3+2] cycloadditions. These processes lead to the formation of new ring systems and are essential in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Azide-containing compounds like this one are often used in click chemistry, a powerful tool for bioconjugation, due to their ability to react with alkynes . This suggests that the compound could potentially target a variety of biological molecules, depending on the presence of alkyne groups.
Mode of Action
Azide groups are known to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . In these reactions, the azide group of the compound reacts with an alkyne group on another molecule to form a stable triazole ring . This reaction is often used to create covalent bonds between biological molecules, suggesting that 4-(2-Azidoethyl)-3,5-dimethylisoxazole could interact with its targets in a similar manner.
Safety and Hazards
properties
IUPAC Name |
4-(2-azidoethyl)-3,5-dimethyl-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-5-7(3-4-9-11-8)6(2)12-10-5/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSSKQURSMOHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoethyl)-3,5-dimethylisoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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